molecular formula C6H3FO4 B1143200 (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid CAS No. 161985-56-4

(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid

Cat. No.: B1143200
CAS No.: 161985-56-4
M. Wt: 158.0840232
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid typically involves the reaction of a fluorinated furan derivative with acetic acid under controlled conditions. One common method involves the use of a fluorinated furan precursor, which undergoes a series of reactions including halogenation, oxidation, and condensation to yield the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality. The use of advanced catalytic systems and automated control systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various halogenated or functionalized derivatives.

Scientific Research Applications

(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-(3-Chloro-5-oxo-2(5H)-furanylidene)acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2Z)-(3-Bromo-5-oxo-2(5H)-furanylidene)acetic acid: Contains a bromine atom instead of fluorine.

    (2Z)-(3-Iodo-5-oxo-2(5H)-furanylidene)acetic acid: Features an iodine atom in place of fluorine.

Uniqueness

The uniqueness of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

161985-56-4

Molecular Formula

C6H3FO4

Molecular Weight

158.0840232

Synonyms

Acetic acid, (3-fluoro-5-oxo-2(5H)-furanylidene)- (9CI)

Origin of Product

United States

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